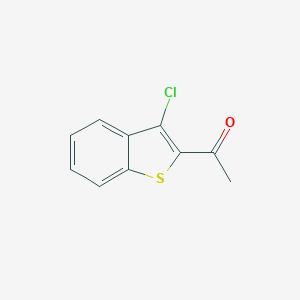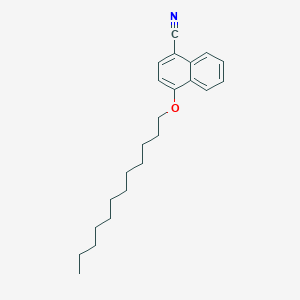![molecular formula C12H15N5OS B371332 N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide CAS No. 306732-44-5](/img/structure/B371332.png)
N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as EMATE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EMATE is a thiol-containing compound, which makes it an attractive candidate for various biological and biochemical studies. In
Mécanisme D'action
N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a thiol-reactive compound that covalently modifies thiol-containing proteins and enzymes. The mechanism of action of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves the formation of a thioether bond between the thiol group of the protein or enzyme and the sulfur atom of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide. This covalent modification can lead to changes in the activity and function of the protein or enzyme.
Biochemical and Physiological Effects:
N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide can inhibit the activity of thiol-containing enzymes such as glutathione S-transferase and thioredoxin reductase. N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to induce oxidative stress in cells by depleting intracellular glutathione levels. These effects of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide make it a valuable tool for studying the role of thiol-containing proteins and enzymes in oxidative stress and cellular redox regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is its thiol-reactive property, which makes it a valuable tool for studying thiol-containing proteins and enzymes. N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is its potential toxicity. N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to induce oxidative stress and cytotoxicity in cells at high concentrations. Therefore, caution should be exercised when using N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of research could be the development of more specific and selective thiol-reactive probes based on the structure of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide. Another area of research could be the study of the redox regulation of specific thiol-containing proteins and enzymes using N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide as a tool. Additionally, the potential use of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide in the development of therapeutics for oxidative stress-related diseases could also be explored.
Méthodes De Synthèse
N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-ethylphenyl isothiocyanate with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to produce N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide. The purity of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be increased using various purification techniques such as column chromatography.
Applications De Recherche Scientifique
N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied extensively for its potential applications in various scientific research fields. One of the most significant applications of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is in the study of thiol-containing proteins and enzymes. N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide can be used as a thiol-reactive probe to label and detect thiol-containing proteins and enzymes in vitro and in vivo. This property of N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide makes it an attractive candidate for studying the redox regulation of proteins and enzymes.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-3-9-4-6-10(7-5-9)13-11(18)8-19-12-14-15-16-17(12)2/h4-7H,3,8H2,1-2H3,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVFLJJVFPFOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325229 |
Source


|
| Record name | N-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
306732-44-5 |
Source


|
| Record name | N-(4-ethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)


![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)


![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)

![4-[4-(11-Hydroxyundecoxy)phenyl]benzonitrile](/img/structure/B371262.png)
![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)

![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)

![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)